1-(4-(2-氟苯基)哌嗪-1-基)-3-(2-(3-甲氧基苯氧基)乙氧基)丙醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

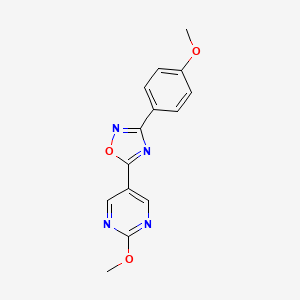

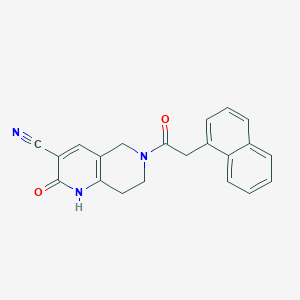

The compound "1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds designed to interact with neurotransmitter transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These compounds are of interest due to their potential therapeutic applications in treating conditions such as cocaine abuse and depression, as well as their potential to improve the adverse reaction profile of selective serotonin reuptake inhibitors (SSRIs), specifically regarding SSRI-induced sexual dysfunction .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection and deprotection of functional groups, as well as reactions with piperazine. For instance, the synthesis of a phenyl-substituted piperazine derivative with high affinity for DAT involved optically pure enantiomers and showed that the S configuration of the hydroxyl group contributed to selectivity for DAT over SERT . Another synthesis pathway started with ferulic acid acetylation, followed by reaction with piperazine and deacetylation to yield the target compound, with a confirmed structure via IR, 1HNMR, and MS, achieving a yield of over 56.9% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds. The substitution patterns on the piperazine ring and the presence of various functional groups, such as the hydroxyl, methoxy, and fluorophenyl groups, play a crucial role in determining the binding affinity and selectivity for neurotransmitter transporters. The stereochemistry of these compounds is also significant, as it can affect their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that are essential for biological activity. The reactions are carefully designed to maintain the integrity of sensitive groups while allowing for the introduction of new substituents. The use of protecting groups is a common strategy to prevent unwanted side reactions during the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of hydrochloride (HCl) salts in the compounds suggests that they are likely to be water-soluble, which is beneficial for their potential use as therapeutic agents. The specific physical and chemical properties of "1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride" would need to be determined experimentally to fully understand its pharmacokinetic and pharmacodynamic profiles .

科学研究应用

合成和优化

1-(4-(2-氟苯基)哌嗪-1-基)-3-(2-(3-甲氧基苯氧基)乙氧基)丙醇二盐酸盐与GBR-12909等化合物密切相关,后者是多巴胺摄取抑制剂。研究重点是开发这些化合物的高效合成方法。例如,Ironside等人(2002年)开发了一种制备GBR-12909的工艺,可生产数千克的产量,改进了关键反应和总产率,展示了相关化合物合成的可扩展性(Ironside et al., 2002)。

放射标记和成像研究

该化合物在结构上也类似于[18F]GBR 12909,用于多巴胺摄取抑制剂研究的放射标记。Haka和Kilbourn(1990年)描述了制备无载体添加氟-18标记的GBR 12909,用于研究多巴胺摄取,展示了该化合物在神经影像学和神经传递研究中的潜力(Haka & Kilbourn, 1990)。

抗抑郁药物开发

为了开发新的抗抑郁药物,已合成了该化合物的衍生物。Martínez等人(2001年)合成了新的衍生物,具有对5-HT1A 5-羟色胺受体和5-羟色胺转运体的双重活性,显示出高纳摩尔亲和力,表明该化合物在开发具有新作用机制的有效抗抑郁剂方面的相关性(Martínez等人,2001年)。

5-羟色胺再摄取抑制剂

Dorsey等人(2004年)对2-(4-氟苯氧基)-2-苯基乙基哌嗪进行研究,该化合物模拟氟西汀,旨在开发具有潜在改善不良反应剖面的选择性5-羟色胺再摄取抑制剂(SSRIs)。这表明了该化合物在探索新的SSRIs中的实用性(Dorsey et al., 2004)。

新颖的合成方法

王小山(2011年)合成了3-(4-羟基-3-甲氧基苯基)-1-哌嗪-1-基-丙酮盐酸盐,展示了创新的合成方法,并通过各种分析技术确认了化学结构,扩展了相关化合物的研究范围(Wang, 2011)。

属性

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN2O4.2ClH/c1-27-19-5-4-6-20(15-19)29-14-13-28-17-18(26)16-24-9-11-25(12-10-24)22-8-3-2-7-21(22)23;;/h2-8,15,18,26H,9-14,16-17H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEESPISBDGWGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)

![3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2501134.png)

![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)